

[11C]CUMI-101: A Technical Guide to Synthesis and Radiolabeling

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Compound of Interest		
Compound Name:	Cumi-101 C-11	
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This in-depth technical guide provides a comprehensive overview of the synthesis and radiolabeling of [11C]CUMI-101, a potent and selective agonist for the serotonin 1A (5-HT1A) receptor used in positron emission tomography (PET) imaging. This document details the synthesis of the precursor molecule, the radiolabeling procedure, purification methods, and quality control specifications, alongside a summary of key quantitative data.

Introduction

[11C]CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a valuable radiotracer for in vivo imaging of the high-affinity state of the 5-HT1A receptor. Its agonist properties allow for the study of receptor function and signal transduction capacity, providing insights into the pathophysiology of various neuropsychiatric disorders, including depression and anxiety.

Synthesis of the Desmethyl Precursor

The synthesis of the desmethyl precursor, 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a critical first step in the production of [11C]CUMI-101. While the detailed multi-step synthesis from starting materials is complex and proprietary to the developing laboratories, the immediate precursor can be synthesized through the coupling of key intermediates. A general synthetic approach involves the alkylation of 1-(2-hydroxyphenyl)piperazine with a suitable butyl-triazinedione derivative.



Radiolabeling of [11C]CUMI-101

The radiolabeling of CUMI-101 is achieved through the O-methylation of the hydroxyl group on the desmethyl precursor using a carbon-11 labeled methylating agent.

Experimental Protocol

The following protocol outlines a typical manual or automated synthesis for [11C]CUMI-101:

- Preparation of the Precursor: A solution of the desmethyl precursor (approximately 0.5-1.0 mg) is prepared in a suitable solvent such as dimethylformamide (DMF).
- Addition of Base: A mild base, such as tetrabutylammonium hydroxide, is added to the
 precursor solution to facilitate the deprotonation of the phenolic hydroxyl group, forming the
 phenoxide salt.
- Introduction of [11C]Methylating Agent: [11C]Methyl triflate ([11C]CH3OTf) or [11C]methyl iodide ([11C]Mel), produced from cyclotron-generated [11C]CO2, is trapped in the reaction vessel containing the precursor solution.
- Reaction: The reaction mixture is heated to facilitate the nucleophilic attack of the phenoxide on the [11C]methyl group. The reaction proceeds for a short period, typically 3-5 minutes, at an elevated temperature (e.g., 80-100°C).
- Quenching: The reaction is guenched by the addition of the HPLC mobile phase.

Purification

Purification of the crude reaction mixture is essential to isolate [11C]CUMI-101 from unreacted precursor and other radiolabeled and non-radiolabeled impurities.

High-Performance Liquid Chromatography (HPLC)

The crude product is purified using reverse-phase HPLC.

Typical HPLC Parameters:



Parameter	Specification
Column	C18, semi-preparative
Mobile Phase	Acetonitrile/Water or Acetonitrile/Ammonium Formate Buffer
Flow Rate	4-6 mL/min
Detection	UV (at a wavelength suitable for the compound) and radiation detector

The fraction corresponding to the [11C]CUMI-101 peak is collected.

Solid-Phase Extraction (SPE)

The collected HPLC fraction is further purified and concentrated using a C18 Sep-Pak cartridge.[1][2]

- The HPLC fraction is diluted with water.
- The diluted solution is passed through a C18 Sep-Pak cartridge, which retains the [11C]CUMI-101.
- The cartridge is washed with water to remove any remaining HPLC solvents and polar impurities.
- The final product is eluted from the cartridge with a small volume of ethanol.[1][2]

Formulation

The purified [11C]CUMI-101 in ethanol is formulated for intravenous injection by diluting with sterile saline for injection and passing it through a 0.22 µm sterile filter.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of [11C]CUMI-101.



Parameter	Value	Reference
Radiochemical Yield (decay- corrected)	~25%	[1][2]
Specific Activity	96.2 ± 18.5 TBq/μmol (2600 ± 500 Ci/μmol)	[1][2]
Injected Dose (Baboon Studies)	166.5 ± 42.9 MBq (4.50 ± 1.16 mCi)	[1]

Quality Control

A small aliquot of the final product is subjected to quality control testing to ensure it meets the required specifications for human administration.

Test	Specification
Appearance	Clear, colorless solution, free of particulate matter
рН	4.5 - 7.5
Radiochemical Purity	≥ 95%
Chemical Purity	Precursor concentration below toxic levels
Radionuclidic Purity	≥ 99.5% Carbon-11
Residual Solvents	Within acceptable limits (e.g., Ethanol, Acetonitrile)
Bacterial Endotoxins	Below specified limits
Sterility	Sterile

Visualizations 5-HT1A Receptor Signaling Pathway



The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like CUMI-101, the receptor activates inhibitory G-proteins (Gi/o), which in turn modulate downstream signaling cascades.



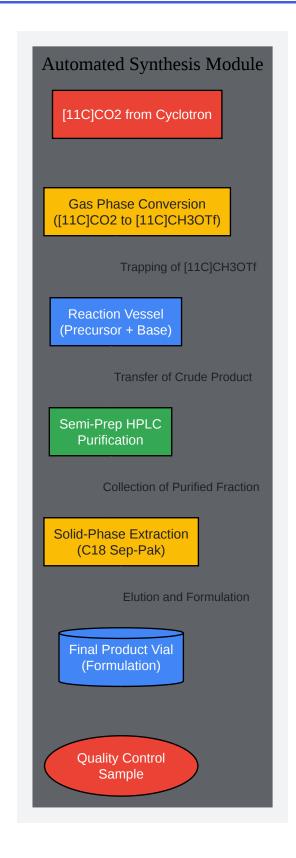
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Caption: Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase.

[11C]CUMI-101 Automated Synthesis Workflow

The radiosynthesis of [11C]CUMI-101 can be automated using a commercially available synthesis module. The following diagram illustrates a typical workflow.





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Caption: Automated synthesis workflow for [11C]CUMI-101 from cyclotron to final product.



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References

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- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
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